molecular formula C19H25N3OS B15136921 2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone

2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone

Cat. No.: B15136921
M. Wt: 343.5 g/mol
InChI Key: OVUGAMKQXDOHDJ-LJQANCHMSA-N
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Description

IMP-1575 is a potent inhibitor of the enzyme hedgehog acyltransferase (HHAT), which plays a crucial role in the palmitoylation of hedgehog signaling proteins. These proteins are involved in various developmental processes and cancer growth. IMP-1575 has shown significant potential as a chemical probe for studying HHAT function and as a therapeutic agent in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

IMP-1575 is synthesized through a series of chemical reactions involving the formation of a central amide linkage, a secondary amine, and the ®-configuration at the 4-position of the core structure. The synthesis involves multiple steps, including the preparation of intermediates and their subsequent coupling under specific reaction conditions .

Industrial Production Methods

While detailed industrial production methods for IMP-1575 are not widely documented, the synthesis typically involves standard organic synthesis techniques, including purification steps such as chromatography to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

IMP-1575 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of IMP-1575 include acyl-coenzyme A (acyl-CoA) derivatives, amines, and various organic solvents. Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions involving IMP-1575 include its various analogues and derivatives, which are used to study the structure-activity relationship and optimize its inhibitory potency .

Mechanism of Action

IMP-1575 exerts its effects by competitively inhibiting the enzyme HHAT. It binds to the active site of HHAT, preventing the enzyme from catalyzing the palmitoylation of hedgehog signaling proteins. This inhibition disrupts the hedgehog signaling pathway, which is crucial for the growth and development of certain cancers .

Properties

Molecular Formula

C19H25N3OS

Molecular Weight

343.5 g/mol

IUPAC Name

2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone

InChI

InChI=1S/C19H25N3OS/c1-13(2)11-20-12-18(23)22-9-7-17-15(8-10-24-17)19(22)16-6-4-5-14(3)21-16/h4-6,8,10,13,19-20H,7,9,11-12H2,1-3H3/t19-/m1/s1

InChI Key

OVUGAMKQXDOHDJ-LJQANCHMSA-N

Isomeric SMILES

CC1=NC(=CC=C1)[C@H]2C3=C(CCN2C(=O)CNCC(C)C)SC=C3

Canonical SMILES

CC1=NC(=CC=C1)C2C3=C(CCN2C(=O)CNCC(C)C)SC=C3

Origin of Product

United States

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